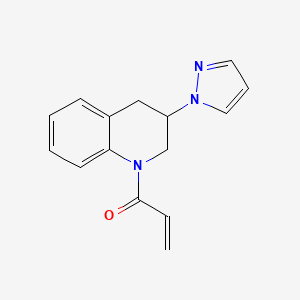
2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide (BMPI) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and has been studied for its potential use in the diagnosis and treatment of various diseases, including cancer.
科学的研究の応用
Electrochemical Properties
Research by Nekrasov et al. (1997) explored the electrochemical reduction of iodides, including 1-methyl-3-bromo- and 1-methyl-2-iodopyridinium. This study provides insights into the reactivity and solubility changes in bromine-substituted heteroaromatic cycles, relevant to compounds like 2-(5-Bromo-2-methoxystyryl)-1-methylpyridinium iodide (Nekrasov et al., 1997).
Reactivity and Synthesis
Wibaut et al. (1939) studied the reactivity of brominated pyridines, which is directly related to understanding the chemical behavior of this compound. Their work focused on the formation of various pyridinium compounds from dibromopyridinium salts (Wibaut et al., 1939).
Optical and Electronic Applications
A recent study by Liang et al. (2023) investigated the use of similar compounds in nonlinear optical (NLO) materials for applications like high-power lasers and optical switches. They explored how encapsulation alters the solid-state packing of NLO molecules like 1-methylpyridinium iodide derivatives, which could include this compound (Liang et al., 2023).
Analytical Chemistry
Bald (1980) discussed the analytical utility of 2-halopyridinium salts, including their reactions with thiol groups. This could be pertinent for understanding the analytical applications of this compound in biochemistry and pharmaceutical sciences (Bald, 1980).
Peptide Synthesis
Keese et al. (1985) explored the use of chloro-methylpyridinium iodide in peptide synthesis, highlighting potential applications of similar compounds in biochemical synthesis and drug development (Keese et al., 1985).
特性
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrNO.HI/c1-17-10-4-3-5-14(17)8-6-12-11-13(16)7-9-15(12)18-2;/h3-11H,1-2H3;1H/q+1;/p-1/b8-6+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDJPTVAULIZDE-WVLIHFOGSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=C(C=CC(=C2)Br)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Br)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

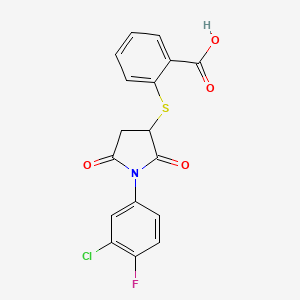
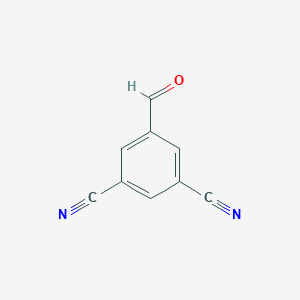
![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2597975.png)
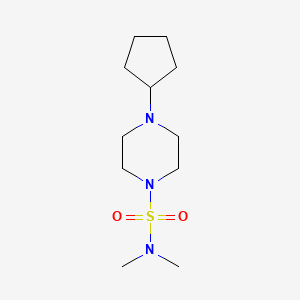
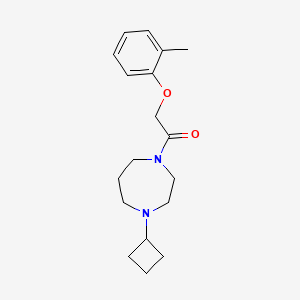
![2-(4-methoxybenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2597980.png)
![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2597981.png)
![(1R,5S)-8-((4-fluoro-2-methylphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2597984.png)
![2-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-propionic acid](/img/structure/B2597985.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2597986.png)
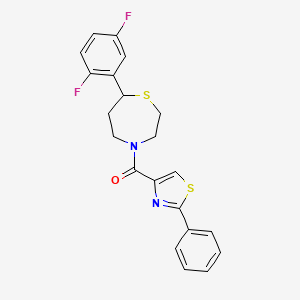
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2597989.png)

